molecular formula C14H15NO3 B2620004 (E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one CAS No. 477848-02-5

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one

Cat. No. B2620004
CAS RN: 477848-02-5
M. Wt: 245.278
InChI Key: TWYDMMXLOHLHIJ-BQYQJAHWSA-N
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Description

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one, or more commonly referred to as DMAMBF, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile compound with a wide range of properties and can be used in a variety of ways. DMAMBF is a colorless liquid with a sweet smell and has a boiling point of 141°C. It has a high boiling point and is highly soluble in water and other organic solvents such as ethanol and methanol. DMAMBF is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and analytical processes.

Mechanism Of Action

DMAMBF is a versatile compound with a wide range of mechanisms of action. In organic synthesis, it acts as a nucleophile, meaning it can react with other molecules to form new molecules. In catalytic processes, it acts as a catalyst, meaning it can speed up a reaction without being consumed in the reaction. In analytical processes, it acts as a chromatographic or spectroscopic reagent, meaning it can be used to analyze the properties of a sample.
Biochemical and Physiological Effects
DMAMBF has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used to treat a variety of conditions, including arthritis, asthma, and cancer. It has also been found to have anti-bacterial and anti-fungal properties, and has been used to treat a variety of infections.

Advantages And Limitations For Lab Experiments

DMAMBF has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a versatile compound with a wide range of properties that can be used in a variety of ways. It is also a relatively stable compound that is not easily degraded under normal laboratory conditions. However, it is also a highly toxic compound and should be handled with extreme care.

Future Directions

There are a number of potential future directions for the use of DMAMBF. It could be used in the synthesis of new drugs, in the production of materials for use in electronics, and in the production of pigments. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, it could be used in the development of new catalytic processes, such as the production of polymers and the synthesis of organic compounds.

Synthesis Methods

DMAMBF can be synthesized using a variety of methods. The most common method is a reaction between an amine and a benzofuran. This reaction is often referred to as a Mannich reaction. In this reaction, an amine and a benzofuran are reacted in the presence of a base, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid. The reaction produces DMAMBF as a product. Other methods of synthesis include the use of a Grignard reaction, a reaction between a Grignard reagent and a benzofuran, and a reaction between a Grignard reagent and an amine.

Scientific Research Applications

DMAMBF is a versatile compound with a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst in catalytic processes, and as an analytical tool in chromatography and spectroscopy. It is also used in the synthesis of drugs, in the production of pigments, and in the production of materials for use in electronics.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYDMMXLOHLHIJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one

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